molecular formula C9H8N2O2S B12652628 2-(1,2-Benzisothiazol-3-yloxy)acetamide CAS No. 94087-28-2

2-(1,2-Benzisothiazol-3-yloxy)acetamide

Cat. No.: B12652628
CAS No.: 94087-28-2
M. Wt: 208.24 g/mol
InChI Key: RVOTWSQZXVMKPD-UHFFFAOYSA-N
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Description

2-(1,2-Benzisothiazol-3-yloxy)acetamide is a compound that belongs to the class of benzisothiazole derivatives Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)acetamide typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with chloroacetamides. The general synthetic route is as follows:

    Starting Materials: 1,2-Benzisothiazol-3-one sodium salt and chloroacetamides.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.

    Procedure: The 1,2-benzisothiazol-3-one sodium salt is dissolved in the solvent, and the chloroacetamide is added dropwise. The reaction mixture is then heated under reflux for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzisothiazol-3-yloxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzisothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different benzisothiazole derivatives.

Scientific Research Applications

2-(1,2-Benzisothiazol-3-yloxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. For example, it can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Benzisothiazol-3-yloxy)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications.

Properties

CAS No.

94087-28-2

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yloxy)acetamide

InChI

InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-6-3-1-2-4-7(6)14-11-9/h1-4H,5H2,(H2,10,12)

InChI Key

RVOTWSQZXVMKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)OCC(=O)N

Origin of Product

United States

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